

ZK-261991: A Technical Whitepaper on VEGFR2 Selectivity and Affinity

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Compound of Interest

Compound Name: ZK-261991

Cat. No.: B3030307

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Introduction

ZK-261991 is a potent, orally active small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively inhibiting the tyrosine kinase activity of VEGFR2, **ZK-261991** disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, crucial processes in the formation of new blood vessels. This technical guide provides a comprehensive overview of the selectivity and affinity of **ZK-261991** for VEGFR2, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of **ZK-261991** has been quantified against several key tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values, providing a snapshot of the compound's potency and selectivity.

Kinase Target	IC50 (nM)	Assay Type
VEGFR2	5	Biochemical Assay[1]
VEGFR2	2	Cellular Autophosphorylation Assay[1]
VEGFR-3	20	Cellular Autophosphorylation Assay[1]
c-Kit	Not specified	Inhibitor[2]

Note: While **ZK-261991** is also known to inhibit c-Kit, specific quantitative data from a comprehensive kinase selectivity panel against a broad range of kinases is not publicly available at the time of this writing.

Experimental Protocols

Biochemical VEGFR2 Kinase Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard in vitro kinase assay to determine the IC50 value of **ZK-261991** against recombinant human VEGFR2.

Materials:

- Recombinant human VEGFR2 kinase domain
- Poly (Glu, Tyr) 4:1 peptide substrate
- [γ -³²P]ATP (radiolabeled)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
- **ZK-261991** (dissolved in DMSO)

- 96-well plates
- Phosphocellulose filter plates
- Scintillation counter
- Phosphoric acid (for washing)

Procedure:

- Prepare a serial dilution of **ZK-261991** in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
- In a 96-well plate, add the diluted **ZK-261991** or DMSO (vehicle control) to each well.
- Add the VEGFR2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
- Prepare the ATP mixture by combining non-radiolabeled ATP with [γ - 32 P]ATP in the kinase reaction buffer. The final ATP concentration should be at or near the K_m for VEGFR2.
- Initiate the kinase reaction by adding the ATP mixture and the peptide substrate to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ - 32 P]ATP will be washed away.
- Wash the filter plate multiple times with phosphoric acid to remove non-specific signal.
- Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each **ZK-261991** concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular VEGFR2 Autophosphorylation Assay

This protocol describes a cell-based assay to measure the inhibitory effect of **ZK-261991** on the autophosphorylation of VEGFR2 in a cellular context.

Materials:

- Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.
- Cell culture medium (e.g., EGM-2)
- Serum-free medium
- Recombinant human VEGF-A
- **ZK-261991** (dissolved in DMSO)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Anti-phospho-VEGFR2 (Tyr1175) antibody
- Anti-total-VEGFR2 antibody
- Secondary antibody conjugated to a detectable marker (e.g., HRP)
- Western blot or ELISA reagents

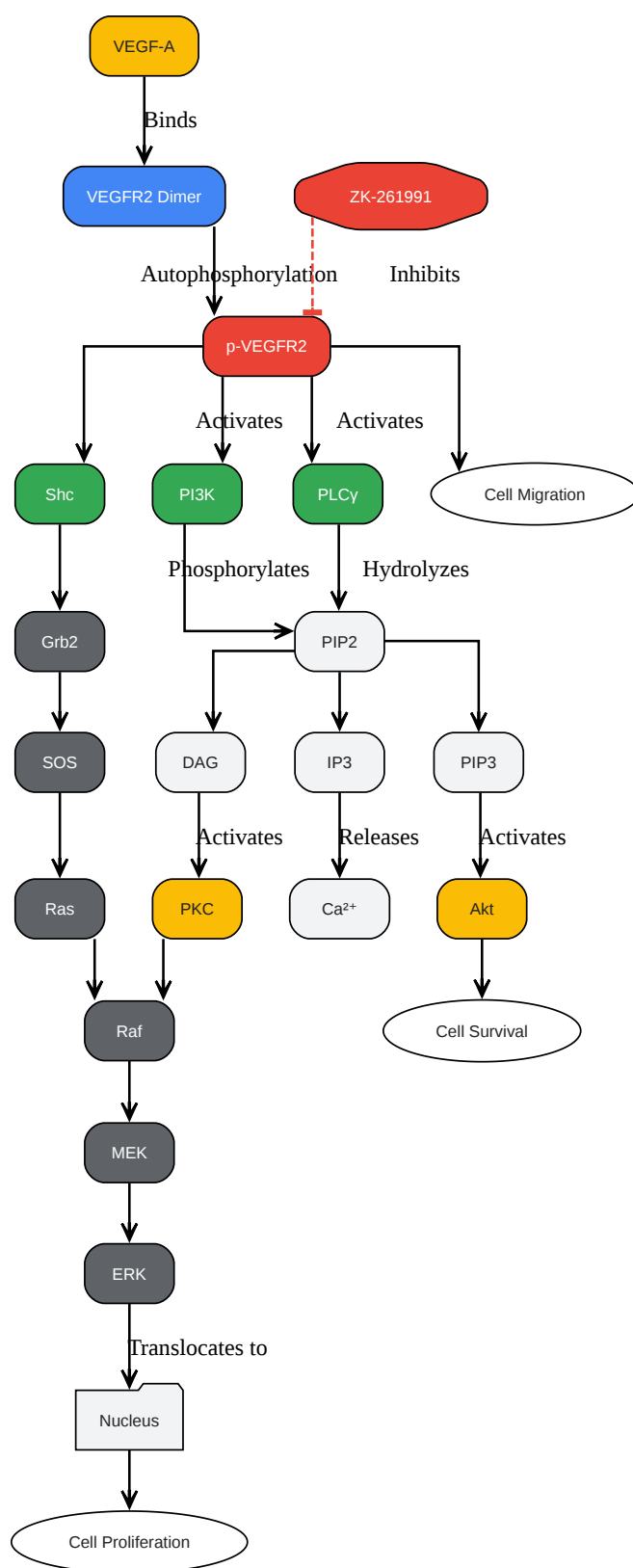
Procedure:

- Seed HUVECs in multi-well plates and grow to near confluency.
- Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of **ZK-261991** or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 autophosphorylation.

- Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate.
- Analyze the phosphorylation status of VEGFR2 using either Western blotting or an ELISA-based method.
 - Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
 - ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2.
- Quantify the signal for phosphorylated VEGFR2 and normalize it to the total VEGFR2 signal.
- Calculate the percent inhibition of VEGFR2 autophosphorylation for each **ZK-261991** concentration and determine the IC50 value.

Mandatory Visualizations

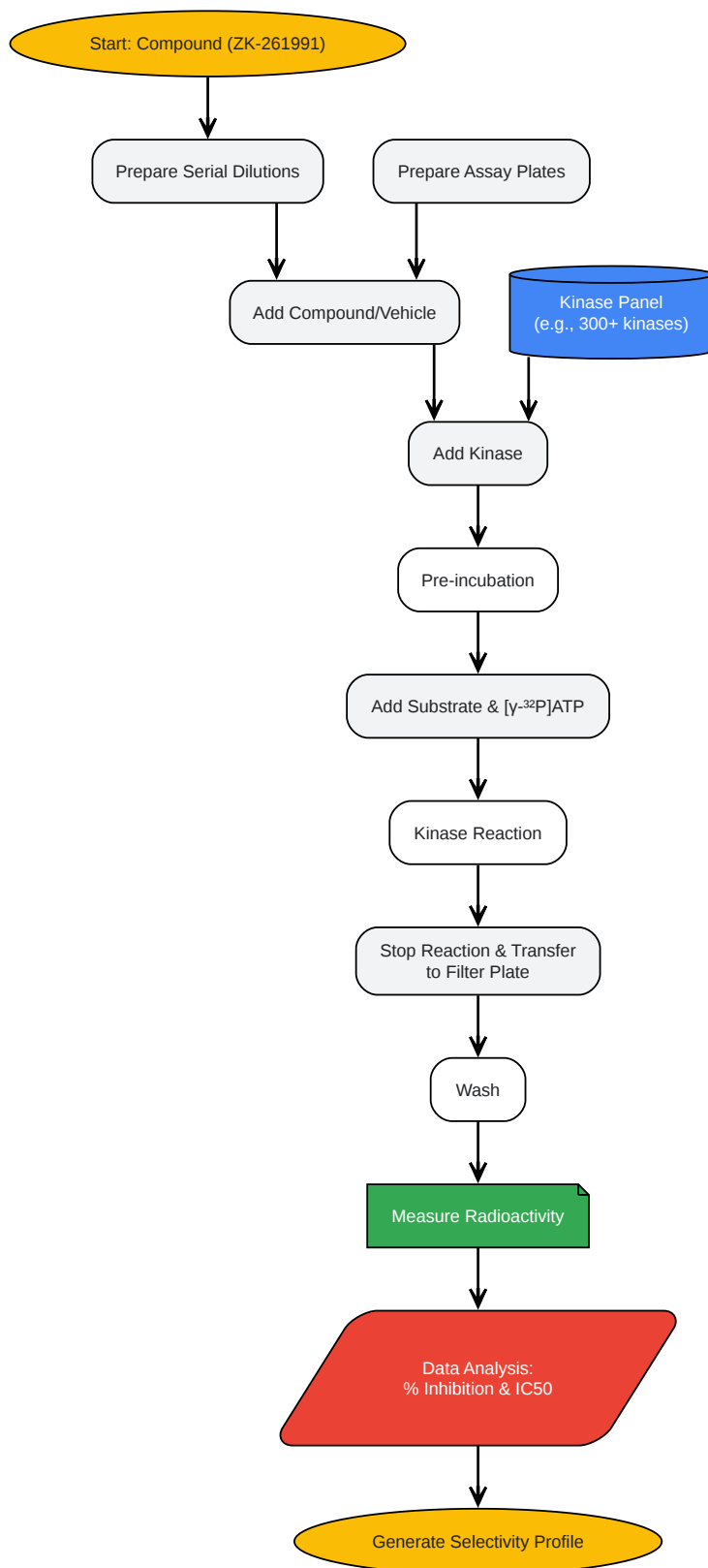
VEGFR2 Signaling Pathway



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Caption: VEGFR2 Signaling Pathway and Point of Inhibition by **ZK-261991**.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

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References

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